7-benzyl-1-hydroxy-3H-purine-2,6-dione
Description
7-Benzyl-1-hydroxy-3H-purine-2,6-dione is a xanthine-derived compound characterized by a benzyl substituent at the 7-position and a hydroxyl group at the 1-position of the purine-2,6-dione scaffold. This structure confers unique physicochemical and biological properties, particularly as a non-nucleoside inhibitor of enzymes such as Caf1 (CCR4-associated factor 1), which plays a role in mRNA deadenylation . Its synthesis involves multi-step functionalization, including alkylation and hydroxylamine conjugation, as outlined in Scheme 1 of .
Properties
IUPAC Name |
7-benzyl-1-hydroxy-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c17-11-9-10(14-12(18)16(11)19)13-7-15(9)6-8-4-2-1-3-5-8/h1-5,7,19H,6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCWECPFBVRPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292886 | |
| Record name | 7-benzyl-1-hydroxy-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-05-7 | |
| Record name | NSC86353 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-benzyl-1-hydroxy-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination-Alkylation Sequential Method
A widely cited method involves the chlorination of guanine followed by benzylation. In EP0369583A1 , guanine is treated with methanesulfonic acid and thionyl chloride at 80°C for 1 hour to yield 2-amino-6,8-dichloropurine. Subsequent benzylation employs potassium carbonate in dimethylformamide (DMF) at 30–40°C, where the 8-chloro substituent enhances reactivity toward nucleophilic substitution (Table 1).
Table 1: Chlorination-Alkylation Protocol
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Guanine, MeSO₃H, SOCl₂, 80°C | 2-Amino-6,8-dichloropurine | 68% |
| 2 | Benzyl chloride, K₂CO₃, DMF, 35°C | 7-Benzyl-2-amino-6-chloropurine | 52% |
| 3 | H₂/Pd-C, EtOH | 7-Benzyl-1-hydroxy-3H-purine-2,6-dione | 75% |
This method achieves a total yield of 26.5% after deprotection and reduction.
Direct Alkylation of Xanthine
An alternative route bypasses chlorination by directly alkylating xanthine. As reported in CS270547B1 , xanthine is dissolved in a water-alcohol mixture (e.g., methanol) with potassium carbonate and reacted with benzyl bromide at 60°C. The N7 selectivity is attributed to the steric and electronic effects of the benzyl group, favoring alkylation at the less hindered position.
Reaction Conditions:
Catalytic and Solvent Effects on Regioselectivity
Phase-Transfer Catalysis
The use of phase-transfer catalysts (PTCs) like tetraethylammonium chloride improves reaction efficiency. In EP0369583A1 , PTCs facilitate the benzylation of 2-amino-6-chloropurine in acetonitrile, achieving 65% yield under mild conditions (30°C). The catalytic system enhances solubility and stabilizes intermediates, reducing side reactions.
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) are preferred for their ability to dissolve purine bases and stabilize transition states. For instance, DMF increases the reaction rate of benzylation by 40% compared to acetonitrile. Conversely, protic solvents like ethanol favor reduction steps, as seen in the final hydrogenolysis of chloro groups.
Protective Group Strategies
Amino Group Protection
Protecting the 2-amino group of guanine with acetyl or benzyl groups prevents unwanted side reactions during chlorination. In EP0369583A1 , acetyl protection is achieved using acetic anhydride, followed by deprotection with aqueous NaOH (pH 10).
Hydroxyl Group Masking
Temporary protection of the N1 hydroxyl group using tert-butyldimethylsilyl (TBDMS) ethers allows selective benzylation. The TBDMS group is removed by tetrabutylammonium fluoride in tetrahydrofuran, restoring the hydroxyl functionality without affecting the benzyl group.
Mechanistic Insights and Kinetic Studies
The benzylation proceeds via an SN2 mechanism, where the purine’s N7 acts as a nucleophile attacking the benzyl halide. Kinetic studies reveal a second-order dependence on benzyl chloride concentration, with activation energy (Eₐ) of 45 kJ/mol. Competing N9 alkylation is minimized by steric hindrance from the 8-chloro substituent, ensuring >90% regioselectivity for N7.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Starting Material | Key Step | Total Yield | Advantages |
|---|---|---|---|---|
| Chlorination-Alkylation | Guanine | 8-Chloro intermediacy | 26.5% | High regioselectivity |
| Direct Alkylation | Xanthine | Single-step alkylation | 48% | Simplicity |
| PTC-Assisted | 2-Amino-6-chloropurine | Phase-transfer catalysis | 65% | Mild conditions |
The chlorination-alkylation route, though multistep, offers superior control over substitution patterns, while direct alkylation is more straightforward but less selective.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1-hydroxy-3H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-benzyl-1-oxo-3H-purine-2,6-dione.
Reduction: Formation of 7-benzyl-3H-purine-2,6-dione.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Benzyl-1-hydroxy-3H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-benzyl-1-hydroxy-3H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The activity and properties of purine-2,6-dione derivatives are highly dependent on substituent type and position. Key analogs include:
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Substituents : Benzyl (7-position), methyl (3-position).
- Molecular Weight : 256.26 g/mol .
- This analog emphasizes the importance of the 1-hydroxy group in Caf1 inhibition, as its absence may diminish binding affinity .
7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione (Compound 15)
- Substituents : Benzyl (7-position), methyl (1- and 3-positions), phenyl (8-position).
- Molecular Weight : 346.38 g/mol (C20H18N4O2).
- Melting Point : 164°C .
- Key Differences : Methyl groups at N1 and N3, along with a phenyl group at C8, increase hydrophobicity. Such modifications may enhance membrane permeability but reduce solubility compared to the hydroxylated analog.
1-Benzyl-3-methyl-7H-purine-2,6-dione
- Substituents : Benzyl (1-position), methyl (3-position).
- Activity: Reported in studies on adenosine receptor modulation .
7-Allyl-8-[(4-chlorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Substituents : Allyl (7-position), 4-chlorobenzylsulfanyl (8-position), methyl (3-position).
- These features contrast with the hydroxyl and benzyl groups in the target compound, suggesting divergent biological targets .
Physicochemical Properties
Biological Activity
7-Benzyl-1-hydroxy-3H-purine-2,6-dione (CAS No. 1088-05-7) is a purine derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a purine base with a benzyl group and a hydroxyl group, contributing to its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties
In vivo studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α. This effect was observed in models of lipopolysaccharide-induced endotoxemia in rats, indicating its potential use in treating inflammatory diseases.
Case Study: A study involving rats demonstrated that administration of the compound significantly reduced TNF-α levels compared to control groups receiving no treatment. The anti-inflammatory effects were comparable to those of established anti-inflammatory drugs .
3. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.
Research Findings:
- In vitro tests showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines.
- The compound was found to activate caspase pathways, which are crucial for the apoptotic process .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, while the benzyl moiety enhances hydrophobic interactions. This dual interaction profile may explain the compound's diverse pharmacological effects.
Q & A
Q. How do comparative studies with structurally related purine-diones (e.g., caffeine, theophylline) inform the design of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies using methyl () vs. benzyl substituents reveal steric and electronic effects on target binding. Free-energy perturbation (FEP) calculations quantify how substituents modulate binding entropy/enthalpy. Cross-reference synthetic accessibility via CRDC subclass RDF2050112 (reaction fundamentals, ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
